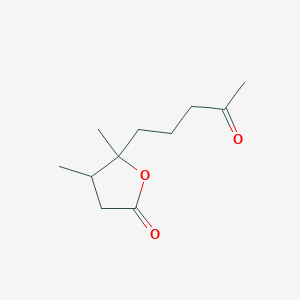
4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one is an organic compound with the molecular formula C11H18O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with copper (II) pivalate in the presence of atmospheric oxygen . This one-pot synthesis yields the desired compound through a series of oxidation and coordination reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,5-Dimethyl-5-(4-oxopentyl)oxolan-2-one is unique due to its specific structural features, such as the presence of both alkyl and phenyl groups, which confer distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.
Properties
CAS No. |
63517-78-2 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4,5-dimethyl-5-(4-oxopentyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O3/c1-8-7-10(13)14-11(8,3)6-4-5-9(2)12/h8H,4-7H2,1-3H3 |
InChI Key |
UIQSHHUKVJOVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)OC1(C)CCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















